molecular formula C7H6BrClN2O B1275776 2-Bromo-5-chlorobenzhydrazide CAS No. 1023565-25-4

2-Bromo-5-chlorobenzhydrazide

Cat. No.: B1275776
CAS No.: 1023565-25-4
M. Wt: 249.49 g/mol
InChI Key: JAHPQXFJXJVZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chlorobenzhydrazide is an organic compound with the molecular formula C7H6BrClN2O It is a derivative of benzhydrazide, characterized by the presence of bromine and chlorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorobenzhydrazide typically involves the reaction of 2-Bromo-5-chlorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

2-Bromo-5-chlorobenzaldehyde+Hydrazine hydrateThis compound\text{2-Bromo-5-chlorobenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Bromo-5-chlorobenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorobenzhydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be synthesized.

    Oxidation Products: Azides or nitro compounds.

    Reduction Products: Amines or hydrazines.

Scientific Research Applications

2-Bromo-5-chlorobenzhydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzhydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

    2-Bromo-5-chlorobenzaldehyde: A precursor in the synthesis of 2-Bromo-5-chlorobenzhydrazide.

    5-Bromo-2-chlorobenzhydrazide: A positional isomer with similar chemical properties but different reactivity.

    2-Bromo-5-chlorobenzonitrile: Another derivative with distinct applications in organic synthesis.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts specific reactivity and selectivity in chemical reactions. Its hydrazide group further enhances its versatility in various synthetic and biological applications.

Properties

IUPAC Name

2-bromo-5-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHPQXFJXJVZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.